4-(3-Iodophenyl)pyridine
Description
4-(3-Iodophenyl)pyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted at the 4-position with a 3-iodophenyl group. The iodine atom introduces steric bulk and electron-withdrawing effects, which influence reactivity, molecular weight, and intermolecular interactions compared to lighter halogens like chlorine or bromine .
Properties
Molecular Formula |
C11H8IN |
|---|---|
Molecular Weight |
281.09 g/mol |
IUPAC Name |
4-(3-iodophenyl)pyridine |
InChI |
InChI=1S/C11H8IN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H |
InChI Key |
BAIUBKGLQRJJBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Iodophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 3-iodophenylboronic acid and 4-bromopyridine in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Iodophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in further coupling reactions, such as the Heck reaction, to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenylpyridine derivative .
Scientific Research Applications
4-(3-Iodophenyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-(3-Iodophenyl)pyridine involves its interaction with specific molecular targets. For instance, it can act as a ligand in coordination chemistry, binding to metal centers and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Table 1: Key Physical and Spectral Properties of Pyridine Derivatives
Key Observations :
- Melting Points : The iodine substituent likely elevates melting points compared to lighter halogens due to increased molecular weight and polarizability. For example, Q12 (methoxy-substituted) shows a higher melting point (288–292°C) than Q2 (nitro-substituted, 278–282°C), suggesting bulky groups enhance lattice stability .
- Spectral Features : The C≡N stretch in IR (~2180 cm⁻¹) is consistent across nitrile-containing derivatives. Iodine’s electron-withdrawing effect may downfield-shift aromatic protons in ¹H NMR compared to methyl or methoxy groups .
Biological Activity
4-(3-Iodophenyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by the presence of an iodine atom on the phenyl ring, which enhances its reactivity and potential interactions with biological targets. The compound can be synthesized through methods such as palladium-catalyzed cross-coupling reactions, which allow for the introduction of various functional groups at specific positions on the pyridine ring .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted that various pyridine derivatives, including this compound, showed potent inhibition against Escherichia coli with an inhibition value reaching 91.95% . Additionally, the compound has been noted for its efficacy against other bacterial strains, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that certain derivatives of pyridine, including those related to this compound, displayed cytotoxic activity against several cancer cell lines such as HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer) . The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to act as a ligand that can bind to metal centers or enzymes, thereby influencing their activity. This interaction may lead to alterations in cellular signaling pathways that are crucial for processes such as cell growth and apoptosis.
Case Studies
- Anticancer Research : A study reported that derivatives of this compound exhibited varying degrees of cytotoxicity against multiple cancer cell lines. Compound 4 was particularly noted for its strong activity against HepG2 cells, suggesting it could serve as a lead compound for further development in cancer therapeutics .
- Antimicrobial Studies : Another investigation focused on the synthesis of novel pyridine derivatives, including this compound, which demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
